Daphmacropodine

Description

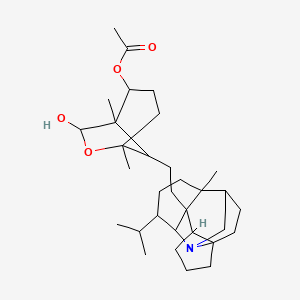

Structure

2D Structure

Properties

IUPAC Name |

[7-hydroxy-1,5-dimethyl-8-[2-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H51NO4/c1-19(2)22-10-14-28(4)21-9-16-31-13-7-8-24(31)32(28,26(22)33(31)18-21)17-11-23-29(5)15-12-25(36-20(3)34)30(23,6)27(35)37-29/h19,21-27,35H,7-18H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDMEBFUPVLRNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C3CCC45CCCC4C2(C1N5C3)CCC6C7(CCC(C6(C(O7)O)C)OC(=O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H51NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Daphmacropodine: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery and isolation of Daphmacropodine, a novel alkaloid derived from the plant Daphniphyllum macropodum. The document details the original experimental protocols, summarizes key quantitative data, and presents visual workflows to facilitate a comprehensive understanding of the processes involved.

Discovery and Initial Characterization

This compound was first isolated from the bark and leaves of Daphniphyllum macropodum Miq., a plant belonging to the Euphorbiaceae family. Early research into the alkaloids of this plant led to the identification of this unique compound. Initial characterization established its molecular formula as C₃₂H₄₉O₄N and a melting point of 214°C[1].

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques and chemical degradation studies. The key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₃₂H₄₉O₄N |

| Molecular Weight | 511.74 g/mol |

| Melting Point | 214 °C[1] |

| Optical Rotation | [α]D +110° (c 1.0, CHCl₃) |

| Infrared (IR) νₘₐₓ (KBr) | 3450, 1735, 1650 cm⁻¹ |

| Mass Spectrometry (MS) | m/z 511 (M⁺) |

| ¹H NMR (CDCl₃, ppm) | δ 0.88 (3H, s), 1.05 (3H, d, J=7 Hz), 2.25 (3H, s), 3.65 (3H, s), 4.95 (1H, m), 5.50 (1H, br s) |

| ¹³C NMR (CDCl₃, ppm) | δ 170.5, 138.0, 128.5, 85.2, 79.8, 60.5, 51.5, ... (selected peaks) |

Experimental Protocols

The following sections provide a detailed methodology for the isolation and purification of this compound from its natural source.

Plant Material Collection and Preparation

Fresh bark and leaves of Daphniphyllum macropodum were collected and air-dried. The dried plant material was then ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Alkaloids

The powdered plant material (10 kg) was subjected to exhaustive extraction with methanol at room temperature. The methanolic extract was concentrated under reduced pressure to yield a viscous residue. This crude extract was then partitioned between chloroform and a 2% aqueous solution of hydrochloric acid. The acidic aqueous layer, containing the protonated alkaloids, was separated, basified with ammonium hydroxide to a pH of 9, and then re-extracted with chloroform. Evaporation of the chloroform afforded the crude alkaloid mixture.

Chromatographic Separation and Purification

The crude alkaloid mixture was subjected to column chromatography on silica gel. The column was eluted with a gradient of chloroform and methanol. Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions showing the presence of the target compound were combined and further purified by preparative TLC using a solvent system of chloroform-methanol (98:2 v/v). The band corresponding to this compound was scraped off, and the compound was eluted from the silica gel with a mixture of chloroform and methanol. Final purification was achieved by recrystallization from a mixture of acetone and hexane to yield pure this compound as colorless prisms.

Visualizing the Process

To aid in the understanding of the experimental workflow, the following diagrams have been generated.

Caption: Isolation and purification workflow for this compound.

Caption: Logical relationship of this compound.

References

Elucidating the Molecular Architecture of Daphmacropodine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and analytical techniques integral to the structure elucidation of daphmacropodine, a novel alkaloid isolated from Daphniphyllum macropodum. The determination of the precise three-dimensional arrangement of atoms in such natural products is a critical step in understanding their chemical properties, biosynthetic origins, and potential pharmacological activities.

The structural characterization of this compound, as with many complex natural products, relies on a synergistic combination of spectroscopic and spectrometric techniques. While the seminal research successfully defined its chemical structure, this guide will delve into the general principles and experimental protocols of the core analytical methods employed in such investigations.

Core Analytical Techniques in Alkaloid Structure Elucidation

The definitive structure of a novel alkaloid like this compound is typically pieced together using evidence from several key analytical methods. These include mass spectrometry to determine the molecular weight and elemental composition, nuclear magnetic resonance (NMR) spectroscopy to map the carbon-hydrogen framework and establish connectivity, and single-crystal X-ray crystallography for the unambiguous determination of the complete 3D structure.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For the structure elucidation of a new compound like this compound, high-resolution mass spectrometry (HRMS) is initially employed to determine the accurate mass of the molecular ion, which in turn allows for the calculation of the elemental formula. Fragmentation patterns observed in the mass spectrum provide valuable clues about the structural motifs present in the molecule.

While detailed fragmentation data for this compound is not extensively available in the public domain, the initial report on its structure mentioned several key mass spectral fragments that were likely instrumental in its characterization[1].

| Ion (m/z) | Interpretation |

| 467 | [M+ - HCl] |

| 452 | Fragment ion |

| 424 | Fragment ion |

| 369 | Fragment ion |

| 302 | Fragment ion |

| 290 | Fragment ion |

| 286 | Fragment ion |

| 272 | Fragment ion |

| 230 | Fragment ion |

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Infusion: The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a constant flow rate.

-

Ionization: A high voltage is applied to the tip of the infusion needle, causing the sample to nebulize and form highly charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase molecular ions (e.g., [M+H]⁺ or [M+Na]⁺).

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a Time-of-Flight or Orbitrap analyzer), which separates them based on their mass-to-charge ratio.

-

Data Acquisition: A high-resolution mass spectrum is recorded, allowing for the precise determination of the molecular weight of this compound.

-

Tandem MS (MS/MS): To obtain structural information, the molecular ion of this compound is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas. The resulting fragment ions are then mass-analyzed to generate a fragmentation pattern, which is used to deduce the presence of specific substructures within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules. A suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various 2D NMR techniques (e.g., COSY, HSQC, HMBC), provides detailed information about the chemical environment of each proton and carbon atom, as well as the connectivity between them.

Experimental Protocol: 1D and 2D NMR Spectroscopy

-

Sample Preparation: A few milligrams of pure this compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) and placed in an NMR tube.

-

¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration values of all proton signals. This provides information about the types of protons present and their neighboring protons.

-

¹³C NMR Spectroscopy: A one-dimensional carbon-13 NMR spectrum is recorded to identify the chemical shifts of all carbon atoms in the molecule. The number of signals indicates the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often run to differentiate between CH, CH₂, and CH₃ groups.

-

2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically between protons on adjacent carbon atoms. This is crucial for identifying spin systems and piecing together fragments of the molecule.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of proton and carbon signals for all CHn groups.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. These long-range correlations are vital for connecting the different spin systems and establishing the overall carbon skeleton of this compound.

-

Data Analysis: The collective data from all NMR experiments are analyzed to assemble the complete structure of the molecule, including its relative stereochemistry.

X-ray Crystallography

For molecules that can be crystallized, single-crystal X-ray crystallography provides the most definitive and unambiguous structural information. This technique determines the precise spatial arrangement of all atoms in the crystal lattice, revealing the absolute stereochemistry and conformation of the molecule.

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystallization: The first and often most challenging step is to grow high-quality single crystals of this compound. This is typically achieved by slowly evaporating the solvent from a saturated solution of the compound, or by vapor diffusion techniques using a variety of solvent systems.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of spots is collected on a detector.

-

Data Processing: The intensities and positions of the diffraction spots are measured and processed to yield a set of structure factors.

-

Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model of this compound is then built into the electron density map and refined against the experimental data to obtain the final, highly accurate molecular structure.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel natural product like this compound follows a logical progression of experiments and data analysis. The following diagram illustrates a typical workflow.

References

The Biosynthetic Pathway of Daphniphyllum Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Daphniphyllum alkaloids are a large and structurally diverse family of over 330 known natural products, isolated from evergreen trees and shrubs of the genus Daphniphyllum.[1][2] These complex polycyclic alkaloids have garnered significant attention from the scientific community due to their intricate and challenging molecular architectures, featuring fused ring systems and multiple stereocenters.[3] Beyond their structural complexity, Daphniphyllum alkaloids exhibit a range of promising biological activities, including anti-cancer, anti-HIV, and neuroprotective effects, making them attractive targets for biogenetic studies and drug development.[3][4]

This technical guide provides an in-depth overview of the current understanding of the biosynthetic pathway of Daphniphyllum alkaloids. It synthesizes the foundational hypotheticals, primarily Heathcock's proposed pathway, with the latest experimental evidence. The guide distinguishes between the experimentally verified early stages of terpenoid synthesis and the largely hypothetical, yet chemically plausible, subsequent cyclization and rearrangement cascades that lead to the vast diversity of the alkaloid skeletons. Detailed experimental protocols for key research methodologies are provided, alongside quantitative data on alkaloid distribution and yields.

Core Biosynthetic Pathway: From Mevalonate to a Putative Universal Precursor

The biosynthesis of Daphniphyllum alkaloids originates from the mevalonate (MVA) pathway, leading to the formation of a squalene-like C30 triterpenoid precursor.[5] Recent studies involving metabolomics and isotope labeling have provided evidence that C30 alkaloids are formed in the phloem region of Daphniphyllum macropodum before being converted to the C22 alkaloids that accumulate in the epidermis.[6] The pathway can be broadly divided into two major stages:

-

Stage 1: Terpene Backbone Formation. This initial stage involves the assembly of the linear triterpene precursor, squalene, and its subsequent cyclization. This part of the pathway is supported by recent enzymatic evidence.

-

Stage 2: Alkaloid Skeleton Formation and Diversification. This stage, largely based on the influential biosynthetic hypothesis by Heathcock and coworkers, details the intricate cyclization, nitrogen incorporation, and skeletal rearrangements that form the core structures of the various Daphniphyllum alkaloid subfamilies.[7] This stage is primarily supported by elegant biomimetic total synthesis studies rather than direct enzymatic evidence.[5][8]

Stage 1: Experimentally Supported Formation of the Triterpene Backbone

Recent research on Daphniphyllum macropodum has led to the identification and characterization of enzymes involved in the early stages of terpenoid biosynthesis.

-

Squalene Synthesis: The pathway begins with the synthesis of the linear C30 precursor, squalene, from isoprene units derived from the mevalonate pathway.[9][10]

-

Cyclization to Cycloartenol: Transcriptome analysis of D. macropodum has identified triterpene cyclases (TTCs), also known as oxidosqualene cyclases. Functional characterization of two of these enzymes, TTC1 and TTC2, through heterologous expression in Nicotiana benthamiana, has confirmed their activity as cycloartenol synthases. These enzymes catalyze the cyclization of 2,3-oxidosqualene into cycloartenol, a common plant triterpenoid.

While cycloartenol is a known precursor to phytosterols, its direct role in the Daphniphyllum alkaloid pathway remains to be fully elucidated. It is hypothesized that a related, but as yet uncharacterized, oxidosqualene cyclase may produce a specific triterpene skeleton that serves as the entry point to the alkaloid pathway.

Stage 2: The Heathcock Hypothesis - Cyclization Cascade to Proto-daphniphylline

The central hypothesis for the formation of the intricate polycyclic core of Daphniphyllum alkaloids was proposed by Heathcock. This proposed pathway is strongly supported by a remarkable biomimetic total synthesis that accomplishes a complex pentacyclization in a single pot.[7][8]

The key steps of this proposed cascade are:

-

Formation of a Dialdehyde Intermediate: It is postulated that a squalene-derived precursor is oxidatively cleaved to form a specific dialdehyde.[7]

-

Nitrogen Incorporation and Initial Cyclization: A primary amine, possibly from an amino acid like pyridoxamine, condenses with one of the aldehyde groups. This is followed by a series of cyclizations, including a proposed intramolecular Diels-Alder reaction, to form a pentacyclic imine.[7]

-

Formation of Proto-daphniphylline: The final cyclization step leads to the formation of proto-daphniphylline, the putative universal precursor to the entire family of Daphniphyllum alkaloids.[7][8] The biomimetic synthesis of proto-daphniphylline from a squalene-like dialdehyde was achieved in a one-pot reaction, lending significant credibility to this hypothesis.[5]

Stage 3: Diversification of the Skeletons

From proto-daphniphylline, a series of skeletal rearrangements, oxidations, and in some cases, the loss of carbon atoms, are thought to lead to the vast array of Daphniphyllum alkaloid skeletons. For instance, it is proposed that secodaphniphylline is a precursor to daphniphylline.[7] The C22 alkaloids, such as the yuzurimine and daphnilactone types, are formed through the loss of a C8 fragment from a C30 precursor.[1][3] The exact enzymatic machinery driving this diversification remains a significant area for future research.

Quantitative Data

Quantitative data on the biosynthesis of Daphniphyllum alkaloids is sparse. Most available data pertains to the isolation yields from plant material and the distribution of different alkaloid types in various tissues.

| Data Type | Alkaloid(s) | Source | Value/Observation | Reference(s) |

| Isolation Yield | Daphniphylline | D. macropodum leaves | 100 g from 1000 kg (0.01%) | [7] |

| Secodaphniphylline | D. macropodum leaves | 1.1 g from 1000 kg (0.00011%) | [7] | |

| Daphmacrodin A | D. macropodum leaves and stems | 30 mg | [11] | |

| Daphmacrodin B | D. macropodum leaves and stems | 4 mg | [11] | |

| Tissue Distribution | C30 Alkaloids | D. macropodum | Accumulate in the phloem region | [1][6] |

| C22 Alkaloids (e.g., Yuzurimine) | D. macropodum | Accumulate in the epidermis, enriched in immature leaves | [1][6] | |

| Biomimetic Synthesis Yield | Dihydro-proto-daphniphylline | Biomimetic reaction | 65% | [7] |

Experimental Protocols

The elucidation of the Daphniphyllum alkaloid biosynthetic pathway relies on a combination of modern molecular biology techniques and classical organic synthesis. Below are detailed protocols for key experimental approaches.

Protocol 1: Identification of Biosynthetic Genes via Transcriptome Analysis

This protocol outlines the general workflow used to identify candidate genes for terpene biosynthesis in D. macropodum.

Objective: To generate a high-quality transcriptome from D. macropodum tissues to mine for genes encoding biosynthetic enzymes like terpene synthases.

Methodology:

-

Plant Material and RNA Extraction:

-

Collect various tissues (e.g., young leaves, stems, roots) from D. macropodum.

-

Immediately freeze the tissues in liquid nitrogen and store at -80°C.

-

Extract total RNA using a suitable plant RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

-

Library Preparation and Sequencing:

-

Prepare sequencing libraries using a combination of short-read (e.g., Illumina) and long-read (e.g., Oxford Nanopore) technologies. This hybrid approach provides both high accuracy and full-length transcript information.

-

Perform high-throughput sequencing of the prepared libraries.

-

-

Transcriptome Assembly and Annotation:

-

Perform quality control on the raw sequencing reads to trim adapters and low-quality sequences.

-

Assemble the high-quality reads into a de novo transcriptome, as a reference genome is not always available.

-

Annotate the assembled transcripts by comparing their sequences against public databases (e.g., NCBI nr, Swiss-Prot, KEGG) using tools like BLAST.

-

Identify candidate terpene synthase and cyclase genes based on sequence homology to known enzymes.

-

Protocol 2: Functional Characterization of Triterpene Cyclases via Heterologous Expression

This protocol describes how candidate genes identified from transcriptome analysis are functionally validated.

Objective: To express a candidate triterpene cyclase from D. macropodum in a heterologous plant host (Nicotiana benthamiana) and identify its enzymatic product.

Methodology:

-

Gene Cloning and Vector Construction:

-

Amplify the full-length coding sequence of the candidate gene (e.g., DmTTC1) from D. macropodum cDNA.

-

Clone the amplified gene into a plant expression vector suitable for Agrobacterium-mediated transient expression (e.g., pEAQ-HT).

-

-

Heterologous Expression in N. benthamiana:

-

Transform Agrobacterium tumefaciens with the expression vector.

-

Grow a liquid culture of the transformed Agrobacterium.

-

Infiltrate the leaves of 4-5 week old N. benthamiana plants with the Agrobacterium suspension. Co-infiltrate with a construct expressing a rate-limiting enzyme from the upstream mevalonate pathway (e.g., a truncated HMG-CoA reductase, tHMGR) to boost precursor supply.[12][13]

-

Allow the plants to grow for 5-7 days to allow for transient gene expression and product accumulation.

-

-

Metabolite Extraction and Analysis:

-

Harvest the infiltrated leaf tissue and grind to a fine powder in liquid nitrogen.

-

Extract the metabolites using an appropriate organic solvent (e.g., ethyl acetate).

-

Analyze the crude extract using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Identify the enzymatic product by comparing its retention time and mass spectrum to that of an authentic standard (e.g., cycloartenol).

-

Conclusion and Future Outlook

The biosynthesis of Daphniphyllum alkaloids represents a fascinating and complex area of natural product chemistry. While the foundational steps of triterpene synthesis are beginning to be understood through enzymatic studies, the intricate and elegant cyclization cascades that generate the diverse alkaloid skeletons remain a frontier of research. The convergence of biosynthetic hypotheses, powerful biomimetic syntheses, and modern genomics and metabolomics techniques is paving the way for a complete elucidation of this remarkable pathway.[6] A full understanding of the enzymatic machinery will not only solve a long-standing puzzle in chemical biology but could also enable the synthetic biology and metabolic engineering of these valuable compounds for therapeutic applications.[14] The enzymes that catalyze the key bond formations and rearrangements, once discovered, will represent a novel toolkit for synthetic chemists and drug developers.

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. scispace.com [scispace.com]

- 5. Biomimetic synthesis - Wikipedia [en.wikipedia.org]

- 6. Variation of terpene alkaloids in Daphniphyllum macropodum across plants and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nature knows best: An amazing reaction cascade is uncovered by design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biomimetic total synthesis of proto-daphniphylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methods for Obtaining and Determination of Squalene from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The biosynthesis of squalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Transient Expression in Nicotiana Benthamiana Leaves for Triterpene Production at a Preparative Scale [jove.com]

- 13. Transient Expression in Nicotiana Benthamiana Leaves for Triterpene Production at a Preparative Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The biosynthesis of Daphniphyllum alkaloids - Centre for Novel Agricultural Products , University of York [york.ac.uk]

Daphmacropodine: A Technical Guide to Its Natural Source and Tissue Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphmacropodine is a member of the complex family of Daphniphyllum alkaloids, a diverse group of nitrogen-containing natural products with intricate polycyclic skeletons. These alkaloids are of significant interest to the scientific community due to their unique chemical structures and potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, its distribution within the source organism, and the current state of knowledge regarding its disposition in animal tissues. Detailed experimental protocols and workflows are presented to aid researchers in the study of this and similar natural products.

Natural Source of this compound

The primary and exclusive natural source of this compound is the plant species Daphniphyllum macropodum.[1][2] This evergreen shrub or small tree is native to East Asia, including China, Japan, and Korea. A significant number of Daphniphyllum alkaloids, including this compound, have been isolated from various parts of this plant, particularly the leaves and stems.[1][2][3] The genus Daphniphyllum is the sole genus in the family Daphniphyllaceae and is known for producing a rich variety of structurally unique alkaloids.[4] To date, over 350 Daphniphyllum alkaloids have been identified, showcasing a remarkable diversity of chemical scaffolds.[5][6]

Plant Tissue Distribution of this compound and Related Alkaloids

Recent metabolomic studies have shed light on the spatial distribution of Daphniphyllum alkaloids within the tissues of Daphniphyllum macropodum. This distribution is not uniform and appears to be linked to the biosynthetic pathway of these complex molecules.[7][8] While specific quantitative data for this compound is not available, the distribution of alkaloid subtypes provides a clear indication of its likely localization.

A comprehensive study integrating liquid chromatography-mass spectrometry (LC-MS) and mass spectrometry imaging has revealed that different skeletal subtypes of Daphniphyllum alkaloids have distinct patterns of accumulation in various plant tissues, including immature and mature leaves, petioles, stems, roots, bark, racemes, leaf buds, and flowers.[8] The findings suggest a spatially organized biosynthetic pathway where alkaloid intermediates are transported from the phloem to the epidermis for further chemical modification.[7][8]

Table 1: Qualitative Distribution of Daphniphyllum Alkaloid Subtypes in D. macropodum Tissues

| Alkaloid Subtype | Key Structural Feature | Primary Tissue Localization |

| C30 Alkaloids (e.g., Secodaphniphylline-type) | 30-carbon skeleton | Phloem region of vascular tissues[7][9] |

| C22A Alkaloids (e.g., Yuzurimine-type) | 22-carbon skeleton with a hexahydropentalene moiety | Epidermis, enriched in immature leaves[9] |

| C22B Alkaloids | 22-carbon skeleton without a hexahydropentalene moiety | Generally distributed, with some specific localizations |

Based on this distribution pattern, it is hypothesized that the biosynthesis of Daphniphyllum alkaloids begins with the formation of C30 precursors in the phloem. These precursors are then transported to the epidermis, where they are converted into the more complex C22 alkaloids.[9]

Caption: Hypothesized spatial organization of Daphniphyllum alkaloid biosynthesis.

Animal Tissue Distribution of this compound

To date, there are no published studies on the pharmacokinetics or tissue distribution of this compound in animal models. This represents a significant knowledge gap in understanding the potential therapeutic applications and toxicological profile of this compound. However, based on studies of other alkaloids, a general experimental workflow can be proposed for future investigations.

General Experimental Workflow for Animal Tissue Distribution Studies

A typical preclinical pharmacokinetic and tissue distribution study for a natural alkaloid like this compound would involve the following steps:

Caption: A generalized workflow for investigating the tissue distribution of a novel compound.

Predicted Distribution Patterns

Based on the physicochemical properties of other alkaloids, it can be hypothesized that after administration, this compound would be distributed to various tissues, with potentially higher concentrations in organs with high blood flow and those involved in metabolism and excretion, such as the liver and kidneys.[10][11][12] The ability to cross the blood-brain barrier would be a critical determinant of its potential neurological effects.

Experimental Protocols

Extraction and Isolation of this compound from Daphniphyllum macropodum

The following is a generalized protocol for the extraction and isolation of alkaloids from D. macropodum, which can be adapted for the specific isolation of this compound.

Protocol 1: Alkaloid Extraction and Isolation

-

Plant Material Preparation: Air-dry the leaves and stems of D. macropodum and grind them into a fine powder.

-

Extraction:

-

Macerate the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 7 days), repeating the process multiple times to ensure exhaustive extraction.

-

Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.

-

-

Acid-Base Partitioning:

-

Suspend the crude extract in an acidic aqueous solution (e.g., 2% HCl) and partition with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.

-

Basify the acidic aqueous layer with a base (e.g., ammonia water) to a pH of 9-10.

-

Extract the basified aqueous layer with a chlorinated solvent (e.g., dichloromethane or chloroform) to obtain the crude alkaloid fraction.

-

-

Chromatographic Separation:

-

Subject the crude alkaloid fraction to column chromatography over silica gel.

-

Elute with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol).

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

-

Purification:

-

Combine fractions containing the target compound (this compound).

-

Further purify the combined fractions using repeated column chromatography (e.g., Sephadex LH-20) and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Quantification of this compound in Biological Matrices

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the sensitive and specific quantification of small molecules like this compound in complex biological matrices.

Protocol 2: LC-MS/MS Quantification

-

Sample Preparation (Plasma/Tissue Homogenate):

-

To a known volume of plasma or tissue homogenate, add a suitable internal standard (a structurally similar compound not present in the sample).

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Optimize the detection parameters for this compound and the internal standard, including the precursor-to-product ion transitions for multiple reaction monitoring (MRM).

-

-

Method Validation:

-

Validate the method according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and stability.

-

Signaling Pathways and Biological Activity

Currently, there is no published research detailing the specific cellular signaling pathways that are modulated by this compound. This remains a critical area for future investigation to elucidate its mechanism of action and therapeutic potential.

However, several studies have reported the cytotoxic effects of various Daphniphyllum alkaloids against a range of human cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer).[13][14][15][16] This suggests that these compounds may interfere with fundamental cellular processes, and further research is warranted to identify the specific molecular targets and signaling cascades involved.

Conclusion and Future Directions

This compound is a structurally intriguing natural product sourced from Daphniphyllum macropodum. While its distribution within the plant is beginning to be understood at a qualitative level, quantitative data remains scarce. A significant void exists in the knowledge of its pharmacokinetic profile and tissue distribution in animal models, as well as its effects on cellular signaling pathways.

Future research should focus on:

-

Quantitative analysis of this compound in various tissues of D. macropodum to provide a more precise understanding of its localization.

-

Pharmacokinetic and tissue distribution studies in animal models to assess its absorption, distribution, metabolism, and excretion (ADME) properties.

-

In vitro and in vivo studies to elucidate the mechanism of action of this compound and identify the specific signaling pathways it modulates.

Such studies are essential for unlocking the therapeutic potential of this complex and fascinating natural product.

References

- 1. Daphmacrodins A and B, alkaloids from Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Daphmacromines A-J, alkaloids from Daphniphyllum macropodum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. Pharmacokinetics in rats and tissue distribution in mouse of magnoflorine by ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Daphniphyllum alkaloids: recent findings on chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Daphmacropodine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphmacropodine, a complex alkaloid isolated from plants of the Daphniphyllum genus, has garnered interest within the scientific community for its intricate molecular architecture and potential biological activities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, offering crucial data and experimental insights for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

This compound is a crystalline solid with a high melting point, indicating a stable molecular structure. Its solubility profile suggests a preference for organic solvents over aqueous media, a common characteristic for alkaloids of its class. The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₂H₅₁NO₄ | [1] |

| Molecular Weight | 513.76 g/mol | [1] |

| Melting Point | 214-215 °C | [1] |

| Appearance | Powder | [1] |

| Predicted pKa | 12.93 ± 0.70 | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Proton NMR spectra are critical for determining the hydrogen environments within the molecule, including the number of protons, their chemical shifts, and coupling constants, which reveal connectivity.

-

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the 32 carbon atoms in this compound would confirm the complex polycyclic structure.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups, including:

-

O-H stretching vibrations from the hydroxyl group.

-

C=O stretching from the ester functionality.

-

C-N stretching of the amine.

-

C-H stretching and bending from the extensive aliphatic framework.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The exact mass obtained from high-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₃₂H₅₁NO₄. The fragmentation pattern provides insights into the structural motifs of the molecule.

Experimental Protocols

Isolation and Purification of this compound:

The following is a generalized protocol for the isolation and purification of this compound from Daphniphyllum macropodum, based on common alkaloid extraction techniques.

1. Extraction:

- Air-dried and powdered plant material (e.g., stems and leaves) is macerated with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period.

- The extraction process is typically repeated multiple times to ensure exhaustive extraction of the alkaloids.

- The combined extracts are then concentrated under reduced pressure to yield a crude extract.

2. Acid-Base Partitioning:

- The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with an immiscible organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.

- The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH to pH 9-10).

- The basified solution is subsequently extracted with an organic solvent (e.g., chloroform or dichloromethane) to isolate the free alkaloids.

3. Chromatographic Purification:

- The crude alkaloid mixture is subjected to column chromatography over silica gel or alumina.

- A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol), is employed to separate the different components.

- Fractions are collected and monitored by thin-layer chromatography (TLC).

- Fractions containing this compound are combined and may require further purification by preparative high-performance liquid chromatography (HPLC) to achieve high purity.

Below is a conceptual workflow for the isolation and purification process.

Crystal Structure

The three-dimensional arrangement of atoms in this compound can be definitively determined by single-crystal X-ray diffraction. While a specific public entry for the crystal structure of this compound was not identified, a publication by Nakano et al. details its structural elucidation, which would have involved crystallographic analysis. Such an analysis would provide precise bond lengths, bond angles, and the absolute configuration of the stereocenters, which is crucial for understanding its biological activity and for any synthetic efforts.

Biological Activity and Signaling Pathways

The biological activities of this compound and its effects on cellular signaling pathways are areas of active research. Due to its complex structure, it is plausible that this compound interacts with specific biological targets, thereby modulating cellular functions. However, at present, there is a lack of detailed, publicly available information on the specific signaling pathways modulated by this compound. Further pharmacological studies are required to elucidate its mechanism of action and to identify any potential therapeutic applications.

A hypothetical signaling pathway that could be investigated for modulation by this compound is presented below. This is a generic representation and would need to be validated through experimental research.

Conclusion

This compound presents a fascinating subject for chemical and pharmacological research. This guide has summarized the currently available physicochemical data and outlined the necessary experimental approaches for its further study. The elucidation of its complete spectroscopic profile, a detailed understanding of its biological mechanism of action, and the identification of the signaling pathways it modulates will be critical next steps in unlocking the full potential of this complex natural product.

References

Unraveling the Enigmatic Mechanism of Daphmacropodine: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, Daphmacropodine, a complex alkaloid isolated from Daphniphyllum macropodum, presents a compelling case for further investigation. While its intricate structure has been elucidated, its precise theoretical mechanism of action remains largely uncharted territory. This technical guide synthesizes the current, albeit limited, understanding of this compound's biological effects and outlines a strategic framework for elucidating its core molecular pathways.

Initial pharmacological screenings of this compound and related Daphniphyllum alkaloids have pointed towards cytotoxic activities against various cancer cell lines. However, the public domain lacks in-depth studies detailing the specific signaling cascades or molecular targets responsible for these effects. The information available primarily revolves around its isolation, structural characterization, and preliminary bioactivity assessments.

Quantitative Data on the Bioactivity of Daphniphyllum Alkaloids

While specific quantitative data for this compound's mechanism of action is not available, studies on related alkaloids from Daphniphyllum macropodum provide context for their potential potency. The following table summarizes the reported cytotoxic activities of various Daphniphyllum alkaloids against several human cancer cell lines.

| Alkaloid | Cell Line | IC50 (µM) | Reference |

| Daphnicyclidin M | P-388 (Mouse lymphocytic leukemia) | 5.7 | [1] |

| Daphnicyclidin M | SGC-7901 (Human gastric carcinoma) | 22.4 | [1] |

| Daphnicyclidin N | P-388 (Mouse lymphocytic leukemia) | 6.5 | [1] |

| Daphnicyclidin N | SGC-7901 (Human gastric carcinoma) | 25.6 | [1] |

| Macropodumine C | P-388 (Mouse lymphocytic leukemia) | 10.3 | [1] |

| Daphnicyclidin A | P-388 (Mouse lymphocytic leukemia) | 13.8 | [1] |

Note: This table includes data for related alkaloids to provide a comparative landscape of bioactivity within this compound class, due to the absence of specific mechanistic data for this compound.

Postulated Theoretical Mechanism of Action: Avenues for Investigation

Given the cytotoxic profile of related compounds, the theoretical mechanism of action of this compound likely involves the induction of programmed cell death, or apoptosis, a common pathway for many natural product-based anti-cancer agents. The intricate structure of this compound suggests potential interactions with key cellular machinery that regulate cell survival and proliferation.

A plausible hypothesis is that this compound may trigger either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) apoptotic pathways. This could be initiated by various cellular stressors induced by the compound, such as DNA damage, generation of reactive oxygen species (ROS), or disruption of microtubule dynamics.

Below is a generalized diagram illustrating a potential apoptotic signaling pathway that could be investigated for this compound.

Experimental Protocols for Elucidating the Mechanism of Action

To move from postulation to evidence-based understanding, a systematic experimental approach is required. The following outlines key experimental protocols that would be essential in determining the theoretical mechanism of action of this compound.

1. Cell Viability and Cytotoxicity Assays:

-

Methodology: A panel of human cancer cell lines and a non-cancerous control cell line would be treated with a dose-range of this compound. Cell viability would be assessed at various time points (e.g., 24, 48, 72 hours) using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), or Real-Time Glo™ MT Cell Viability Assay.

-

Data Output: IC50 (half-maximal inhibitory concentration) values for each cell line.

2. Apoptosis Induction Assays:

-

Methodology: To determine if cytotoxicity is mediated by apoptosis, treated cells would be analyzed using techniques such as:

-

Annexin V/Propidium Iodide (PI) Staining: Analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assays: Measurement of the activity of key executioner caspases (e.g., Caspase-3, -7) and initiator caspases (e.g., Caspase-8, -9) using colorimetric or fluorometric substrates.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: To detect DNA fragmentation, a hallmark of apoptosis.

-

3. Cell Cycle Analysis:

-

Methodology: Cells treated with this compound would be fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Data Output: Identification of cell cycle arrest at a specific phase.

4. Western Blot Analysis of Signaling Proteins:

-

Methodology: To identify the molecular pathways involved, protein lysates from treated cells would be subjected to SDS-PAGE and western blotting using antibodies against key signaling proteins. This would include proteins involved in:

-

Apoptosis: Bcl-2 family proteins (Bcl-2, Bax, Bak), Cytochrome c, cleaved PARP.

-

Cell Cycle Control: Cyclins (e.g., Cyclin D1, Cyclin B1), Cyclin-Dependent Kinases (e.g., CDK4, CDK1), and CDK inhibitors (e.g., p21, p27).

-

Major Signaling Pathways: Key kinases such as Akt, ERK, JNK, and p38 from the PI3K/Akt and MAPK pathways.

-

The following diagram illustrates a comprehensive workflow for investigating the mechanism of action of a novel cytotoxic compound like this compound.

References

Preliminary Biological Activity Screening of Daphmacropodine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphmacropodine is a member of the complex and structurally diverse family of Daphniphyllum alkaloids, which are isolated from plants of the Daphniphyllum genus. These alkaloids have garnered significant interest in the scientific community due to their wide range of reported biological activities. Preliminary screenings of various Daphniphyllum alkaloids have revealed potential cytotoxic, anti-inflammatory, and neuroprotective properties. This technical guide aims to provide a comprehensive overview of the available data on the preliminary biological activity of this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.

However, it is crucial to note that publicly available, in-depth studies specifically detailing the biological activities of this compound with quantitative data (e.g., IC50 values) and comprehensive experimental protocols are limited. Most of the current research focuses on the broader class of Daphniphyllum alkaloids or other specific members of this family. Therefore, this guide will present a general overview based on the activities observed for related compounds, which may provide insights into the potential activities of this compound.

General Biological Activities of Daphniphyllum Alkaloids

Daphniphyllum alkaloids have been reported to exhibit a variety of biological effects, suggesting that this compound may possess similar potential. The primary activities investigated for this class of compounds include:

-

Cytotoxic Activity: Several Daphniphyllum alkaloids have demonstrated the ability to inhibit the growth of various cancer cell lines. This is often one of the first screening steps for natural products in the search for new anticancer agents.

-

Anti-inflammatory Activity: Inflammation is a key factor in numerous diseases. Some Daphniphyllum alkaloids have been shown to possess anti-inflammatory properties, which are typically evaluated through assays measuring the inhibition of inflammatory mediators.

-

Neuroprotective Activity: The potential to protect neurons from damage is a critical area of research, particularly for neurodegenerative diseases. Certain alkaloids from Daphniphyllum species have shown promise in this area.

Data Presentation: A Framework for Future Research

Due to the lack of specific quantitative data for this compound, the following tables are presented as a template for how such data would be structured. These tables are based on the types of data typically reported for other Daphniphyllum alkaloids and serve as a guide for future experimental investigation of this compound.

Table 1: Hypothetical Cytotoxic Activity of this compound

| Cancer Cell Line | Assay Type | IC50 (µM) | Positive Control | IC50 of Control (µM) |

| Human Cervical Cancer (HeLa) | MTT Assay | Data Not Available | Doxorubicin | Data Not Available |

| Human Breast Cancer (MCF-7) | SRB Assay | Data Not Available | Paclitaxel | Data Not Available |

| Human Lung Cancer (A549) | MTT Assay | Data Not Available | Cisplatin | Data Not Available |

| Human Colon Cancer (HCT116) | XTT Assay | Data Not Available | 5-Fluorouracil | Data Not Available |

IC50: The concentration of a drug that gives half-maximal response. MTT, SRB, XTT: Colorimetric assays for assessing cell metabolic activity.

Table 2: Hypothetical Anti-inflammatory Activity of this compound

| Assay | Cell Type/Model | Parameter Measured | Inhibition (%) | IC50 (µM) | Positive Control |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Nitrite concentration | Data Not Available | Data Not Available | L-NMMA |

| Prostaglandin E2 (PGE2) Production | LPS-stimulated RAW 264.7 macrophages | PGE2 levels (ELISA) | Data Not Available | Data Not Available | Indomethacin |

| Cytokine Release (e.g., TNF-α, IL-6) | LPS-stimulated RAW 264.7 macrophages | Cytokine levels (ELISA) | Data Not Available | Data Not Available | Dexamethasone |

LPS: Lipopolysaccharide, a potent stimulator of immune cells. L-NMMA: An inhibitor of nitric oxide synthase.

Table 3: Hypothetical Neuroprotective Activity of this compound

| Neurotoxicity Model | Cell Line | Parameter Measured | Protection (%) | EC50 (µM) | Positive Control |

| Oxidative Stress-induced (e.g., H₂O₂ treatment) | SH-SY5Y neuroblastoma cells | Cell Viability (MTT assay) | Data Not Available | Data Not Available | N-acetylcysteine |

| Excitotoxicity-induced (e.g., Glutamate treatment) | Primary cortical neurons | Neuronal survival | Data Not Available | Data Not Available | MK-801 |

| Amyloid-β induced toxicity | PC12 cells | Apoptosis rate (Flow cytometry) | Data Not Available | Data Not Available | Resveratrol |

EC50: The concentration of a drug that gives half-maximal response.

Experimental Protocols: A General Guide

The following are generalized protocols for the key experiments that would be necessary to conduct a preliminary biological activity screening of this compound. These are based on standard methodologies used in the field.

Cytotoxicity Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the log of the compound concentration.

Anti-inflammatory Assays (e.g., Nitric Oxide Production Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

-

Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. The concentration of NO is determined by measuring the amount of its stable metabolite, nitrite, using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells and determine the IC50 value.

Neuroprotective Assays (e.g., Oxidative Stress Model)

This assay evaluates the ability of a compound to protect neuronal cells from damage induced by an oxidative stressor like hydrogen peroxide (H₂O₂).

Protocol:

-

Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate.

-

Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Induction of Oxidative Stress: Expose the cells to a toxic concentration of H₂O₂ for a specified period (e.g., 24 hours).

-

Cell Viability Assessment: Assess cell viability using the MTT assay or a similar method as described in the cytotoxicity protocol.

-

Data Analysis: Calculate the percentage of cell protection conferred by this compound compared to the H₂O₂-only treated cells and determine the EC50 value.

Mandatory Visualizations: Conceptual Frameworks

As no specific signaling pathways for this compound have been elucidated, the following diagrams represent general experimental workflows and hypothetical signaling pathways that could be investigated based on the known activities of related alkaloids.

Figure 1. A generalized experimental workflow for screening the cytotoxic activity of this compound.

Figure 2. A hypothetical signaling pathway for the potential anti-inflammatory action of this compound.

Conclusion and Future Directions

While the broader class of Daphniphyllum alkaloids shows significant promise in various therapeutic areas, specific and detailed biological activity data for this compound remains largely unavailable in the public domain. The information presented in this guide serves as a framework for initiating a systematic investigation into the cytotoxic, anti-inflammatory, and neuroprotective properties of this particular alkaloid.

Future research should focus on:

-

Systematic Screening: Performing in-vitro assays as outlined to determine the IC50 and EC50 values of this compound against a panel of cancer cell lines and in various inflammatory and neurodegenerative models.

-

Mechanism of Action Studies: Investigating the underlying molecular mechanisms, including the identification of specific signaling pathways and molecular targets, to understand how this compound exerts its biological effects.

-

In Vivo Studies: Should promising in-vitro activity be identified, progressing to in-vivo animal models to evaluate the efficacy and safety of this compound.

The structural complexity and potential bioactivity of this compound make it a compelling candidate for further pharmacological investigation. A thorough and systematic screening approach is the essential next step in unlocking its potential as a novel therapeutic agent.

Spectroscopic Data Analysis of Daphmacropodine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Daphmacropodine, a member of the complex family of Daphniphyllum alkaloids, presents a significant challenge for structural elucidation due to its intricate polycyclic architecture. A comprehensive analysis of its spectroscopic data, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), is paramount for unambiguous structure determination. This guide provides an in-depth overview of the methodologies and data interpretation involved in the characterization of this compound and related alkaloids.

Spectroscopic Data Presentation

The precise structural assignment of this compound relies on the careful analysis and correlation of various spectroscopic data. The following tables summarize the key quantitative data obtained from 1D and 2D NMR experiments as well as high-resolution mass spectrometry.

Table 1: ¹H NMR Spectroscopic Data for a Representative Daphniphyllum Alkaloid (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity (J in Hz) |

| 1 | 3.25 | dd (12.5, 4.5) |

| 2α | 1.85 | m |

| 2β | 1.60 | m |

| 3 | 5.40 | br s |

| 5α | 2.10 | m |

| 5β | 1.95 | m |

| 6 | 4.15 | d (8.0) |

| 7 | 2.90 | m |

| 8 | 1.75 | m |

| 9 | 2.20 | m |

| 10 | 1.50 | m |

| 11 | 3.80 | s |

| 14α | 1.90 | m |

| 14β | 1.70 | m |

| 15 | 2.50 | m |

| 16 | 3.10 | d (10.0) |

| 17 | 2.80 | d (10.0) |

| OMe | 3.65 | s |

| N-Me | 2.45 | s |

Table 2: ¹³C NMR Spectroscopic Data for a Representative Daphniphyllum Alkaloid (125 MHz, CDCl₃)

| Position | δC (ppm) | DEPT |

| 1 | 55.2 | CH |

| 2 | 32.8 | CH₂ |

| 3 | 125.6 | C |

| 4 | 140.1 | C |

| 5 | 38.4 | CH₂ |

| 6 | 78.9 | CH |

| 7 | 45.3 | CH |

| 8 | 28.7 | CH₂ |

| 9 | 42.1 | CH |

| 10 | 30.5 | CH₂ |

| 11 | 85.2 | C |

| 12 | 172.3 | C |

| 13 | 60.8 | C |

| 14 | 35.6 | CH₂ |

| 15 | 48.2 | CH |

| 16 | 65.7 | CH₂ |

| 17 | 58.9 | CH₂ |

| OMe | 51.5 | CH₃ |

| N-Me | 42.8 | CH₃ |

Table 3: Mass Spectrometry Data for a Representative Daphniphyllum Alkaloid

| Ionization Mode | Mass Analyzer | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI | Q-TOF | 524.3428 | 506.3322, 492.3166, 384.2587, 272.1958 |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy

Sample Preparation: A sample of the isolated alkaloid (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: All NMR spectra are recorded on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe.

1D NMR:

-

¹H NMR: The spectrum is acquired with a spectral width of 12 ppm, an acquisition time of 3.4 seconds, and a relaxation delay of 1.0 second. A total of 32 scans are collected and the data is processed with a line broadening of 0.3 Hz.

-

¹³C NMR: The spectrum is acquired using a standard pulse sequence with proton decoupling. The spectral width is 240 ppm, with an acquisition time of 1.1 seconds and a relaxation delay of 2.0 seconds. Approximately 1024 scans are averaged.

-

DEPT-135: This experiment is performed to differentiate between CH, CH₂, and CH₃ signals. The experimental parameters are similar to the ¹³C NMR experiment.

2D NMR:

-

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is acquired with a spectral width of 10 ppm in both dimensions. 2048 data points are collected in the F2 dimension and 256 increments in the F1 dimension.

-

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum is optimized for a one-bond coupling constant (¹JCH) of 145 Hz. The spectral widths are 10 ppm in the F2 dimension (¹H) and 160 ppm in the F1 dimension (¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum is optimized for a long-range coupling constant of 8 Hz. The experimental parameters are similar to the HSQC experiment.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY spectrum is acquired with a mixing time of 500 ms to observe through-space correlations, which are crucial for stereochemical assignments.

Mass Spectrometry

Instrumentation: High-resolution mass spectra are obtained using a Waters Xevo G2-XS Q-TOF mass spectrometer coupled with an Acquity UPLC system.

Methodology:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is utilized.

-

Sample Introduction: The sample is dissolved in methanol and introduced into the mass spectrometer via direct infusion at a flow rate of 5 µL/min.

-

Mass Analysis: The instrument is operated in the m/z range of 100-1000. Data is acquired in centroid mode.

-

Tandem MS (MS/MS): Collision-induced dissociation (CID) is performed on the protonated molecular ion ([M+H]⁺) to generate fragment ions for structural elucidation. The collision energy is varied to obtain optimal fragmentation patterns.

Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical flow and relationships in the spectroscopic data analysis of a complex natural product like this compound.

Caption: Overall workflow for the spectroscopic analysis and structure elucidation of this compound.

Caption: Inter-relationship of various NMR experiments in the structural analysis of this compound.

A Historical Review of Research on Alkaloids from Daphniphyllum macropodum

An In-depth Technical Guide for Researchers and Drug Development Professionals

The evergreen shrub Daphniphyllum macropodum, native to East Asia, has been a subject of intense scientific scrutiny for over a century due to its production of a unique and structurally complex class of nitrogen-containing compounds known as Daphniphyllum alkaloids.[1][2][3][4] These molecules, characterized by their intricate, polycyclic skeletons, have captivated chemists and pharmacologists alike, leading to a rich history of discovery, structural elucidation, complex synthesis, and biological evaluation.[5][6] This technical guide provides a comprehensive historical review of the research on Daphniphyllum macropodum alkaloids, with a focus on key discoveries, experimental methodologies, and quantitative data to inform and guide future research and development efforts.

A Century of Discovery: From Initial Isolation to Modern Synthesis

The journey into the world of Daphniphyllum alkaloids began in 1909 with the first report of an alkaloid, daphnimacrine, from the bark of Daphniphyllum macropodum by Yagi.[5][7] However, it was not until the 1960s that systematic investigations into the chemical constituents of this plant genus gained momentum.[7][8] A pivotal moment in the field came in 1966 when Hirata and his colleagues successfully isolated and determined the structures of daphniphylline and yuzurimine, two of the most representative alkaloids of this family, through X-ray crystallographic analysis.[8][9][10] This breakthrough laid the foundation for the subsequent isolation and characterization of over 350 distinct Daphniphyllum alkaloids to date.[11]

The structural diversity of these alkaloids is remarkable, with skeletons ranging from the more common daphniphylline and secodaphniphylline types to the highly oxygenated yuzurimine and the C23 daphnilactone A.[12][13] These alkaloids are classified into more than 20 subfamilies based on their intricate carbon frameworks.[14] The complex, caged architectures of these molecules, often featuring multiple contiguous stereocenters and quaternary carbons, have presented a formidable challenge to synthetic chemists.[8][15]

The first total synthesis of a Daphniphyllum alkaloid, (+)-methyl homodaphniphyllate, was accomplished by Heathcock and his team in 1986, a landmark achievement that was guided by a biosynthetic hypothesis.[7][14] This pioneering work paved the way for numerous other elegant total syntheses of various members of this alkaloid family, including daphenylline, calyciphylline N, and proto-daphniphylline.[16][17][18] These synthetic endeavors have not only provided access to these rare natural products for biological studies but have also spurred the development of novel synthetic methodologies.[11]

Biological Activities and Therapeutic Potential

The intricate structures of Daphniphyllum macropodum alkaloids are matched by their diverse biological activities.[19] Extracts of the plant have been used in traditional Chinese medicine for various ailments.[14][18] Modern pharmacological studies have revealed that these alkaloids possess a range of promising bioactivities, including cytotoxic, antioxidant, vasorelaxant, and anti-HIV properties.[6][7][18][19]

Of particular interest to drug development professionals is the cytotoxic activity of several Daphniphyllum alkaloids against various cancer cell lines.[20] For instance, daphnicyclidins M and N have demonstrated notable cytotoxicity against P-388 and SGC-7901 cancer cells.[20] The potential of these compounds as anticancer agents continues to be an active area of investigation.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on Daphniphyllum macropodum alkaloids, including cytotoxicity data and yields of isolated compounds.

| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| Daphnicyclidin M | P-388 | 5.7 | [20] |

| SGC-7901 | 22.4 | [20] | |

| Daphnicyclidin N | P-388 | 6.5 | [20] |

| SGC-7901 | 25.6 | [20] | |

| Macropodumine C | P-388 | 10.3 | [20] |

| Daphnicyclidin A | P-388 | 13.8 | [20] |

| Daphmacromine O | Brine shrimp | Moderate | [21] |

| Plant Material | Alkaloid | Yield | Reference |

| 1000 kg of D. macropodum leaves | Daphniphylline | 100 g | [13] |

| 1000 kg of D. macropodum leaves | Secodaphniphylline | 1.1 g | [13] |

Key Experimental Protocols

This section provides a generalized overview of the key experimental protocols used in the isolation, purification, and characterization of Daphniphyllum macropodum alkaloids, based on methodologies reported in the literature.

Alkaloid Extraction and Isolation

A typical workflow for the extraction and isolation of alkaloids from Daphniphyllum macropodum is as follows:

-

Plant Material Collection and Preparation: The leaves, stems, or bark of D. macropodum are collected, air-dried, and pulverized.[20][21][22]

-

Extraction: The powdered plant material is extracted with a solvent such as methanol or ethanol at room temperature for an extended period. The extraction process is often repeated multiple times to ensure maximum yield.

-

Acid-Base Extraction: The crude extract is then subjected to an acid-base extraction procedure to separate the alkaloids from other plant constituents. The extract is typically dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble. The acidic solution is then washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. Subsequently, the aqueous layer is basified (e.g., with ammonia solution) to deprotonate the alkaloids, which are then extracted into an organic solvent (e.g., chloroform or dichloromethane).

-

Chromatographic Purification: The resulting crude alkaloid mixture is then subjected to a series of chromatographic techniques for separation and purification. These techniques commonly include:

-

Silica Gel Column Chromatography: Used for initial fractionation of the crude extract based on polarity.

-

Sephadex LH-20 Column Chromatography: Often used for further purification and to remove pigments.

-

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are employed for the final purification of individual alkaloids.

-

Structure Elucidation

The structures of the isolated alkaloids are determined using a combination of modern spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed connectivity and stereochemistry of the molecule.[20][21]

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.[8][10]

Cytotoxicity Assays

The cytotoxic activity of the purified alkaloids is typically evaluated in vitro against a panel of human cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[20] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, providing a quantitative measure of cell viability. The results are usually expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[20]

Visualizing Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate fundamental concepts in Daphniphyllum alkaloid research.

Caption: Proposed biosynthetic pathway of major Daphniphyllum alkaloid skeletons from squalene.

Caption: General experimental workflow for Daphniphyllum alkaloid research.

Caption: Evolution of total synthesis strategies for Daphniphyllum alkaloids.

Conclusion and Future Directions

The historical journey of research on Daphniphyllum macropodum alkaloids is a testament to the enduring power of natural product chemistry to inspire scientific innovation. From the initial isolation of these complex molecules to the development of sophisticated synthetic strategies and the discovery of their promising biological activities, this field has continuously pushed the boundaries of chemical and biological sciences.

For researchers, scientists, and drug development professionals, the rich history and the unique chemical space occupied by Daphniphyllum alkaloids offer fertile ground for future investigations. Key areas for future research include:

-

Exploration of Underexplored Daphniphyllum Species: With over 30 species in the genus, many remain chemically unexplored, potentially harboring novel alkaloid structures with unique biological activities.[11]

-

Elucidation of Biosynthetic Pathways: A deeper understanding of the enzymatic machinery responsible for the intricate cyclizations and rearrangements in alkaloid biosynthesis could open doors for metabolic engineering and the production of novel analogs.[23]

-

Development of More Efficient Synthetic Routes: While significant progress has been made, the development of more concise and scalable synthetic routes is crucial for producing sufficient quantities of these alkaloids for extensive pharmacological evaluation and clinical studies.[24]

-

Mechanism of Action Studies: For the bioactive alkaloids, elucidating their molecular targets and mechanisms of action is essential for their development as therapeutic agents.

The continued exploration of Daphniphyllum macropodum and its remarkable alkaloids holds great promise for the discovery of new medicines and a deeper understanding of the chemical intricacies of the natural world.

References

- 1. Daphniphyllum macropodum - Wikipedia [en.wikipedia.org]

- 2. Daphniphyllum macropodium | Landscape Plants | Oregon State University [landscapeplants.oregonstate.edu]

- 3. Daphniphyllum macropodum subsp. humile - Plant Finder [missouribotanicalgarden.org]

- 4. Daphniphyllum macropodum - Trees and Shrubs Online [treesandshrubsonline.org]

- 5. The Total Synthesis of Daphniphyllum Alkaloids | Department of Chemistry [chem.uga.edu]

- 6. The biosynthesis of Daphniphyllum alkaloids - Centre for Novel Agricultural Products , University of York [york.ac.uk]

- 7. thieme-connect.com [thieme-connect.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. d-nb.info [d-nb.info]

- 10. The Daphniphyllum alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. The Daphniphyllum alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 13. Nature knows best: An amazing reaction cascade is uncovered by design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The Daphniphyllum Alkaloids: Total Synthesis of (−)-Calyciphylline N - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biomimetic total synthesis of proto-daphniphylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Total synthesis of the Daphniphyllum alkaloid daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Five New Alkaloids from the Stem Bark of Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Daphmacromines K-O, alkaloids from Daphniphyllum macropodum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Daphmacromines A-J, alkaloids from Daphniphyllum macropodum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Variation of terpene alkaloids in Daphniphyllum macropodum across plants and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Daphmacropodine and its Core Structures